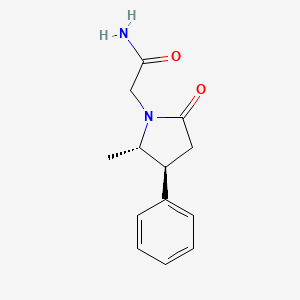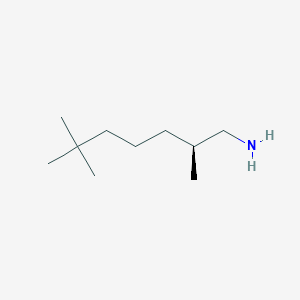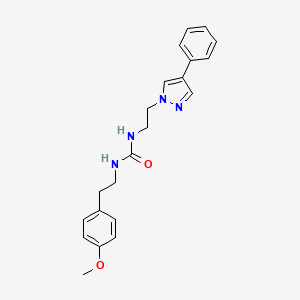![molecular formula C24H27N3O4S B2469273 3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392255-68-4](/img/structure/B2469273.png)
3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide, also known as TETP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. TETP is a synthetic compound that has been synthesized by various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Antiviral Activities
A study by Hebishy et al. (2020) presents a novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant anti-influenza A virus (H5N1) activities. This research highlights the potential application of such compounds in developing antiviral agents against avian influenza, with specific compounds demonstrating viral reduction rates between 85-65% (Hebishy, Salama, & Elgemeie, 2020).
Heterocyclic Compound Synthesis
Kurasawa et al. (1988) have explored the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] via reactions involving 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines. This work contributes to the field of organic chemistry by providing insights into the synthesis of complex heterocyclic compounds, which have potential applications in pharmaceutical development (Kurasawa et al., 1988).
Photophysical and Antimicrobial Properties
Padalkar et al. (2011) have synthesized novel fluorescent derivatives based on benzimidazole, benzoxazole, and benzothiazole, studying their photophysical properties. These compounds exhibit single absorption and dual emission characteristics, with thermal stability up to 200°C, suggesting their utility in fluorescent materials and sensors (Padalkar et al., 2011).
Antihyperglycemic Agents
Kees et al. (1996) describe the synthesis and evaluation of (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones as potent antihyperglycemic agents. These compounds demonstrated a significant reduction in plasma glucose levels in diabetic mice, indicating their potential as therapeutic agents for diabetes management (Kees et al., 1996).
Green Phosphorescent Organic Light-Emitting Diodes (OLEDs)
Zhang et al. (2016) developed novel iridium(III) complexes for use in green phosphorescent OLEDs with low efficiency roll-off. These complexes, featuring oxadiazol-substituted amide ligands, demonstrated high photoluminescence quantum yields and excellent performance in OLED devices, underscoring their potential for enhancing the efficiency and stability of green OLEDs (Zhang et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “3,4,5-triethoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide” are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within the cell .
Mode of Action
It is believed that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed effects .
Biochemical Pathways
Given the structural similarity to other compounds with known anticancer activity , it is possible that it may affect pathways related to cell growth and proliferation.
Pharmacokinetics
Based on its predicted log kow value of 250 , it is expected to have moderate lipophilicity, which could influence its absorption and distribution within the body.
Result of Action
Some studies suggest that similar compounds may have anticancer activity, potentially through the inhibition of cell growth and proliferation .
properties
IUPAC Name |
3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-4-29-20-12-16(13-21(30-5-2)22(20)31-6-3)24(28)25-23-18-14-32-15-19(18)26-27(23)17-10-8-7-9-11-17/h7-13H,4-6,14-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGMDNPMPZAIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2469190.png)
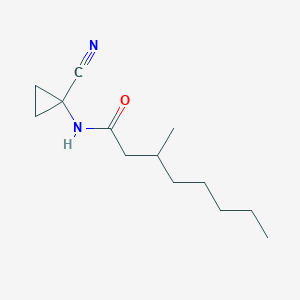

![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)
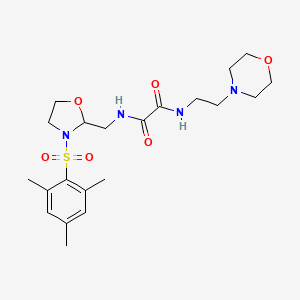
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)


![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)


